![molecular formula C11H11NO5S2 B2461104 Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 927097-84-5](/img/structure/B2461104.png)

Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

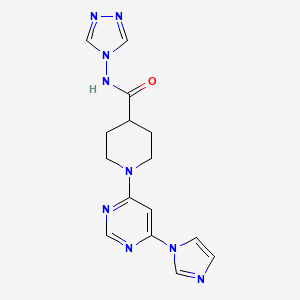

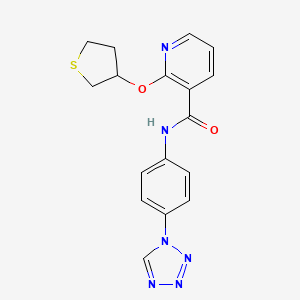

“Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C11H11NO5S2 and a molecular weight of 301.34 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate” is defined by its molecular formula, C11H11NO5S2 .科学的研究の応用

Anti-Hypertensive Agents: MATC derivatives have been investigated for their potential as anti-hypertensive drugs. Researchers have explored their effects on blood pressure regulation, aiming to develop novel therapies for hypertension .

Antitumor Properties: Studies have highlighted MATC’s antitumor activity. Researchers have synthesized MATC analogs and evaluated their efficacy against cancer cells. These compounds may offer promising leads for developing new cancer treatments .

Anti-HIV-1 Integrase Inhibitors: MATC-based molecules have shown inhibitory effects against HIV-1 integrase, a critical enzyme in the viral life cycle. These inhibitors hold promise for combating HIV infection .

Hepatitis C Virus (HCV) Inhibitors: MATC derivatives have been explored as potential inhibitors of HCV. Their ability to interfere with viral replication pathways makes them valuable candidates for antiviral drug development .

Xa Factor Inhibitors: Xa factor inhibitors play a crucial role in preventing blood clot formation. MATC-based compounds have been investigated for their anticoagulant properties, potentially contributing to the development of safer antithrombotic drugs .

Organic Electronics and Materials Science

Beyond medicinal applications, MATC-related compounds find utility in material science and organic electronics:

Organic Semiconductors: Thiophene derivatives, including MATC, are essential components in organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors: Thiophene derivatives, including MATC, serve as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from degradation is valuable in various applications .

Synthetic Chemistry

MATC itself is a versatile building block for synthesizing other compounds:

Thienopyrimidinone Analog Synthesis: Researchers have employed MATC in the synthesis of thienopyrimidinone analogs. These compounds may have diverse applications, including pharmaceuticals and materials science .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(3), 2571–2604. Thermo Fisher Scientific. (n.d.). Methyl 3-aminothiophene-2-carboxylate. Retrieved from here Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-carboxylate. (2019). BMC Chemistry, 10(1), 19.

作用機序

Pharmacokinetics

Its molecular weight (30134 g/mol ) suggests that it could be well-absorbed in the body. The compound’s solubility in organic solvents might also influence its distribution and metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate should be stored in a dark place, sealed, and at room temperature to maintain its stability.

特性

IUPAC Name |

methyl 3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S2/c1-16-11(13)10-9(4-6-18-10)19(14,15)12-7-8-3-2-5-17-8/h2-6,12H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNZLWCYNVDCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2461026.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)

![2-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2461032.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)

![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)